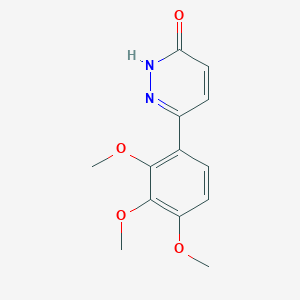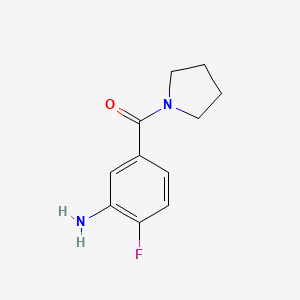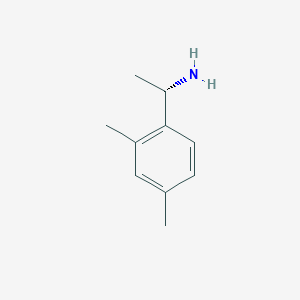
Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride
Overview
Description
Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride, also known as DMPP, is a synthetic compound that is used for a variety of scientific research applications. DMPP is a molecule composed of two methyl groups, two morpholine rings, two pyridine rings, and two chlorine atoms. It is a colorless, crystalline solid with a molecular weight of 318.9 g/mol and a melting point of 155-158°C. DMPP has several unique properties that make it an attractive choice for laboratory experiments, including its high solubility in water, its low toxicity, and its stability in various environmental conditions.
Scientific Research Applications
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the pyrimidine moiety, which is part of this compound’s structure, is known to exhibit a wide range of pharmacological activities, including anti-fibrosis . The compound’s ability to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium suggests it could be developed into novel anti-fibrotic drugs.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of novel heterocyclic compounds. These compounds are crucial in the development of libraries with potential biological activities, which is an important component of medicinal chemistry and chemical biology .
Pharmacological Research
Due to its structural features, the compound is likely to be used in pharmacological research to design privileged structures in medicinal chemistry. Compounds containing pyrimidine as the core exhibit diverse types of biological and pharmaceutical activities .
Collagen Prolyl 4-Hydroxylases Inhibition
The compound may act on collagen prolyl 4-hydroxylases, enzymes involved in the synthesis of collagen. Inhibiting these enzymes can be beneficial in treating diseases related to excessive collagen deposition, such as fibrosis .
Drug Discovery
As a part of a combinatorial chemistry approach, this compound can be used to create large libraries of molecules for high-throughput screening, aiding in the discovery of new drugs with various biological activities .
Anti-Microbial and Anti-Viral Research
Compounds with a pyrimidine core, similar to this compound, are known to have antimicrobial and antiviral properties. Thus, it could be used in the research and development of new antimicrobial and antiviral agents .
Antitumor Properties
Research into pyrimidine derivatives has shown that they can have antitumor properties. This compound could be investigated for its potential use in cancer treatment due to its structural relation to pyrimidine .
Chemical Biology
In chemical biology, this compound could be used to study the interaction between small molecules and biological systems, helping to understand the underlying mechanisms of diseases and the effect of drugs at a molecular level .
properties
IUPAC Name |
N,N-dimethyl-6-morpholin-2-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-14(2)11-5-3-4-9(13-11)10-8-12-6-7-15-10;;/h3-5,10,12H,6-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSLTBXLDXJVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



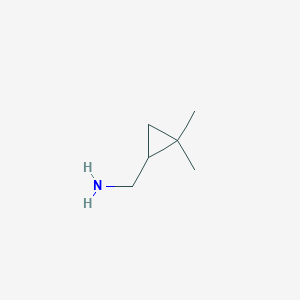

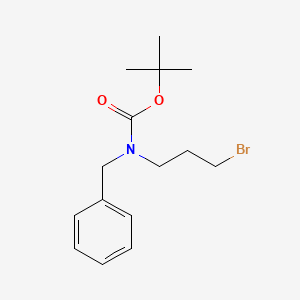

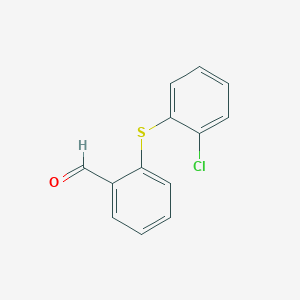
![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1455017.png)
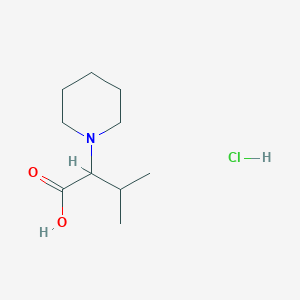


![8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1455023.png)

